molecular formula C20H19BrFN5O2S B4869075 2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B4869075
M. Wt: 492.4 g/mol
InChI Key: LVRYRHJQJLZBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and water, with reagents such as sodium hydroxide and sodium tetrahydroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation and other substitution reactions can occur, especially at the bromophenyl and fluorophenyl sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents such as methanol and water. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed that hydrogen bonds and hydrophobic interactions play significant roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of both bromophenyl and fluorophenyl groups, along with the triazole ring, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN5O2S/c1-2-27-17(11-18(28)23-16-9-5-14(22)6-10-16)25-26-20(27)30-12-19(29)24-15-7-3-13(21)4-8-15/h3-10H,2,11-12H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRYRHJQJLZBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.